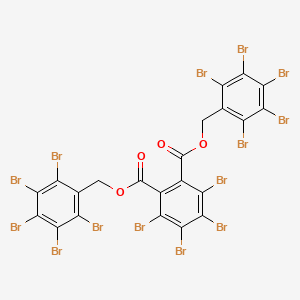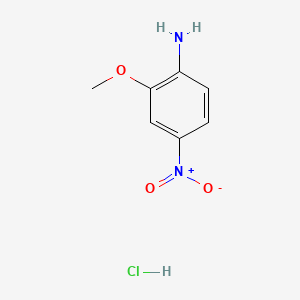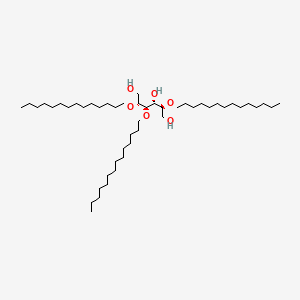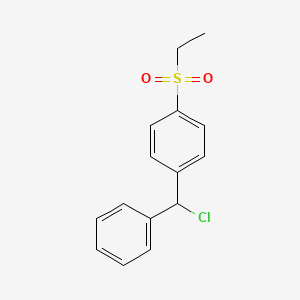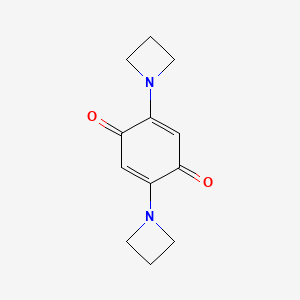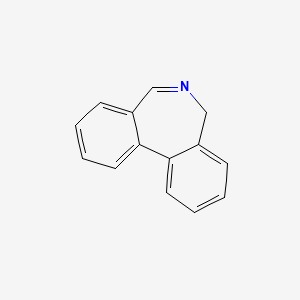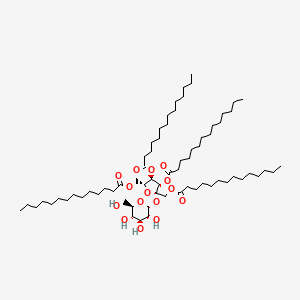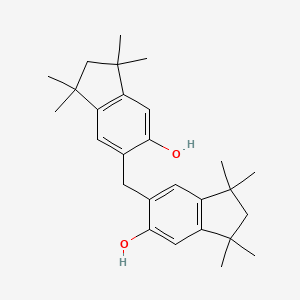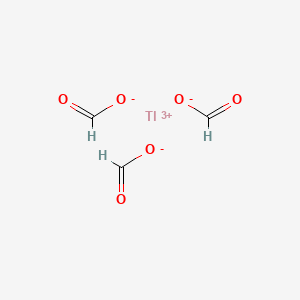
Thallium(3+) triformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(3+) triformate is a chemical compound consisting of thallium in its +3 oxidation state and three formate ions Thallium is a heavy metal known for its high toxicity and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thallium(3+) triformate can be synthesized through several methods. One common approach involves the reaction of thallium(III) oxide with formic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using thallium(III) salts and formic acid. The process requires careful handling due to the toxicity of thallium compounds and the need for precise reaction conditions to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions: Thallium(3+) triformate undergoes various chemical reactions, including:
Oxidation: Thallium(III) can be reduced to thallium(I) under certain conditions.
Reduction: Thallium(III) can be reduced to thallium(I) using reducing agents such as sulfur dioxide.
Substitution: The formate ions can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Sulfur dioxide, hydrogen sulfide, or other reducing agents.
Substitution: Ligands such as chloride, bromide, or iodide.
Major Products Formed:
Oxidation: Thallium(III) oxide.
Reduction: Thallium(I) compounds.
Substitution: Thallium halides or other thallium complexes.
Wissenschaftliche Forschungsanwendungen
Thallium(3+) triformate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other thallium compounds.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Studied for its potential use in medical imaging and as a therapeutic agent, although its high toxicity limits its practical applications.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which thallium(3+) triformate exerts its effects involves its interaction with cellular components. Thallium ions can interfere with potassium-regulated processes, leading to disruptions in cellular function. The compound can also induce oxidative stress and damage cellular structures, contributing to its toxicity.
Vergleich Mit ähnlichen Verbindungen
- Thallium(III) chloride
- Thallium(III) bromide
- Thallium(III) iodide
Comparison: Thallium(3+) triformate is unique due to the presence of formate ions, which can influence its reactivity and applications
Eigenschaften
CAS-Nummer |
71929-23-2 |
|---|---|
Molekularformel |
C3H3O6Tl |
Molekulargewicht |
339.44 g/mol |
IUPAC-Name |
thallium(3+);triformate |
InChI |
InChI=1S/3CH2O2.Tl/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |
InChI-Schlüssel |
JAFVUPNQLHBQOV-UHFFFAOYSA-K |
Kanonische SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[Tl+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



